molecular formula C21H23N5O5S B15031163 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazinyl]propanamide

N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-nitrobenzylidene)hydrazinyl]propanamide

Cat. No.: B15031163
M. Wt: 457.5 g/mol
InChI Key: KTUQSTDNVVUOMY-HYARGMPZSA-N
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Description

3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a benzisothiazole ring, a nitrobenzylidene group, and a hydrazino linkage

Preparation Methods

The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole ring system. This is followed by the introduction of the nitrobenzylidene group and the hydrazino linkage. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the benzisothiazole ring and the nitro group makes it susceptible to oxidation reactions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The hydrazino linkage allows for substitution reactions, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring and the nitrobenzylidene group play crucial roles in these interactions, potentially inhibiting or activating certain pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

    Benzisothiazole derivatives: These compounds share the benzisothiazole ring but may lack the nitrobenzylidene group or the hydrazino linkage.

    Nitrobenzylidene derivatives: These compounds have the nitrobenzylidene group but may not have the benzisothiazole ring.

    Hydrazino derivatives: These compounds contain the hydrazino linkage but may differ in the other functional groups present.

The uniqueness of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-NITROBENZYLIDENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE lies in its specific combination of these functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N5O5S

Molecular Weight

457.5 g/mol

IUPAC Name

N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-nitrophenyl)methylideneamino]amino]propanamide

InChI

InChI=1S/C21H23N5O5S/c1-21(2,3)23-19(27)12-13-25(22-14-15-8-10-16(11-9-15)26(28)29)20-17-6-4-5-7-18(17)32(30,31)24-20/h4-11,14H,12-13H2,1-3H3,(H,23,27)/b22-14+

InChI Key

KTUQSTDNVVUOMY-HYARGMPZSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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